Mitratapide vs. Dirlotapide: Comparative Weight Loss Efficacy in Obese Dogs
Mitratapide achieves clinically significant weight loss in dogs, but its efficacy profile differs from dirlotapide. In a clinical study, dogs treated with the recommended mitratapide regimen (0.63 mg/kg orally) lost a mean of 14.2% of their body weight compared to baseline after an 8-week treatment period [1]. For comparison, dirlotapide administered at an initial dosage of 0.5 mg/kg resulted in a mean weekly weight loss of >0.8% over 24 weeks [2], and in a separate placebo-controlled trial, dirlotapide-treated dogs achieved mean weight loss of 11.8-14.0% by day 112 compared with 3.0-3.9% for placebo [3]. The mitratapide data represent a short-term, fixed-regimen outcome, whereas dirlotapide data come from longer-term, variable-dosing studies, highlighting fundamental differences in their intended clinical use and study designs.
| Evidence Dimension | Mean body weight reduction in obese dogs |
|---|---|
| Target Compound Data | 14.2% body weight loss from baseline after 8 weeks |
| Comparator Or Baseline | Dirlotapide: 11.8-14.0% body weight loss by day 112 |
| Quantified Difference | Mitratapide achieves comparable weight loss in a shorter, fixed-duration treatment course (8 weeks) compared to dirlotapide's longer, dose-titrated regimen (≥112 days). |
| Conditions | Mitratapide: Recommended treatment schedule of 0.63 mg/kg orally for two 3-week periods with a 2-week treatment break; Dirlotapide: Variable dosing over 112+ days |
Why This Matters
This data informs researchers designing canine obesity studies that mitratapide is suitable for short-term, fixed-regimen protocols, whereas dirlotapide is used in longer-term, titrated-dose studies.
- [1] Dobenecker B, De Bock M, Engelen M, Goossens L, Scholz A, Kienzle E. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles. Vet Res Commun. 2009 Dec;33(8):839-47. View Source
- [2] Wren JA, King VL, Campbell SL, Hickman MA. Biologic activity of dirlotapide, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs. J Vet Pharmacol Ther. 2007 Aug;30 Suppl 1:33-42. View Source
- [3] Wren JA, et al. Efficacy and safety of dirlotapide in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America. J Vet Pharmacol Ther. 2007;30(Suppl 1):1-10. View Source
